molecular formula C22H21N3O3 B3005192 ethyl 4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 922095-46-3

ethyl 4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B3005192
CAS No.: 922095-46-3
M. Wt: 375.428
InChI Key: MTGKFAGRIOICHY-UHFFFAOYSA-N
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Description

Ethyl 4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can be achieved through several synthetic routes. One common method involves the use of palladium-catalyzed enantioselective intramolecular carbonylative Heck reactions. This method utilizes formate esters as the source of carbon monoxide, providing a facile and efficient route to enantiopure nitrogen-containing heterocyclic compounds .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include ethanol, toluene, and dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biochemical pathways and cellular processes. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is unique due to its fused pyridazine and isoquinoline rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 4-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-2-28-22(27)21-19(24-13-12-16-8-6-7-9-17(16)15-24)14-20(26)25(23-21)18-10-4-3-5-11-18/h3-11,14H,2,12-13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGKFAGRIOICHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1N2CCC3=CC=CC=C3C2)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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